![molecular formula C7H11NO2 B14457366 1,4-Dioxaspiro[4.4]non-8-en-7-amine CAS No. 75988-63-5](/img/structure/B14457366.png)
1,4-Dioxaspiro[4.4]non-8-en-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[44]non-8-en-7-amine is a heterocyclic compound with the molecular formula C₇H₁₁NO₂ It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a nonane ring with an amine group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic amine. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents like methanol or ethanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.4]non-8-en-7-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
1,4-Dioxaspiro[4.4]non-8-en-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]non-8-en-7-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The spirocyclic structure may also contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonan-7-amine: Similar structure but lacks the double bond at the 8th position.
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different ring fusion and functional groups.
Uniqueness: 1,4-Dioxaspiro[4.4]non-8-en-7-amine is unique due to its specific spirocyclic structure with a double bond and an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
75988-63-5 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]non-8-en-7-amine |
InChI |
InChI=1S/C7H11NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h1-2,6H,3-5,8H2 |
InChI Key |
VMNDHIBHMYQCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


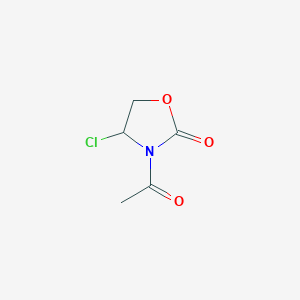
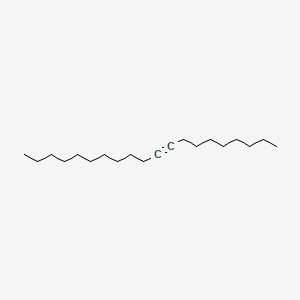
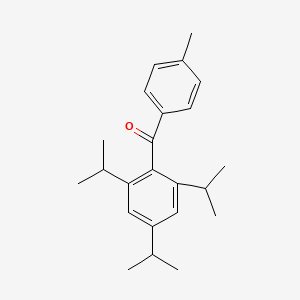
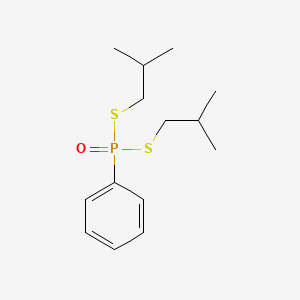
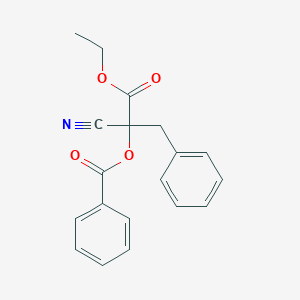
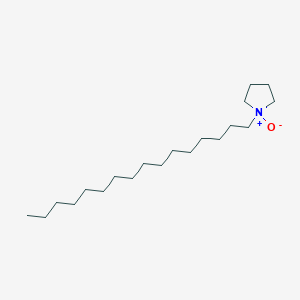
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
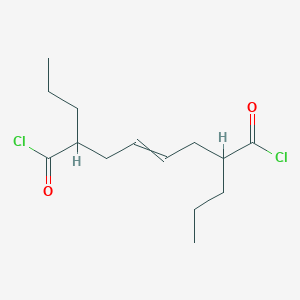
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)


![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

